hex-5-en-3-ol
Overview
Description
hex-5-en-3-ol: is an organic compound with the molecular formula C6H12O . It is a type of unsaturated alcohol, characterized by the presence of both a hydroxyl group (-OH) and a double bond within its carbon chain. This compound is known for its pleasant odor and is often used in the fragrance industry. Its structure consists of a six-carbon chain with a double bond between the fifth and sixth carbon atoms and a hydroxyl group attached to the third carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: hex-5-en-3-ol can be synthesized through various methods. One common approach involves the reaction of propionaldehyde with allyl chloride in the presence of a base. This reaction typically occurs under mild conditions and yields this compound with high purity .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1,5-hexadiene followed by hydrogenation . This method involves the addition of a formyl group to the double bond of 1,5-hexadiene, followed by the reduction of the formyl group to an alcohol. The reaction is typically catalyzed by transition metal complexes such as rhodium or cobalt .
Chemical Reactions Analysis
Types of Reactions: hex-5-en-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form using oxidizing agents such as or .
Reduction: The compound can be reduced to using reducing agents like .
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products:
Oxidation: 5-Hexen-3-one.
Reduction: 5-Hexen-3-amine.
Substitution: 5-Hexen-3-chloride.
Scientific Research Applications
Chemistry: hex-5-en-3-ol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used as a model compound to study the metabolism of unsaturated alcohols in living organisms. It is also used in studies related to olfactory receptors and the sense of smell .
Medicine: While not directly used as a drug, this compound is involved in the synthesis of bioactive compounds that have potential therapeutic applications. It is also used in the development of diagnostic reagents .
Industry: In the fragrance industry, this compound is valued for its pleasant odor and is used in the formulation of perfumes and scented products. It is also used as a flavoring agent in the food industry .
Mechanism of Action
The mechanism of action of hex-5-en-3-ol involves its interaction with specific molecular targets, such as olfactory receptors in the nasal epithelium. When inhaled, this compound binds to these receptors, triggering a signal transduction pathway that ultimately leads to the perception of its characteristic odor. The compound’s double bond and hydroxyl group play crucial roles in its binding affinity and specificity to the receptors .
Comparison with Similar Compounds
3-Methyl-5-hexen-3-ol: Similar in structure but with a methyl group attached to the third carbon.
5-Hexen-1-ol: Similar but with the hydroxyl group attached to the first carbon.
2-Methyl-5-hexen-3-ol: Similar but with a methyl group attached to the second carbon.
Uniqueness: hex-5-en-3-ol is unique due to its specific placement of the hydroxyl group and double bond, which confer distinct chemical properties and reactivity. Its structure allows for selective reactions and interactions, making it a valuable compound in various applications .
Properties
IUPAC Name |
hex-5-en-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-5-6(7)4-2/h3,6-7H,1,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGFCIYBLKSQHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20988513 | |
Record name | Hex-5-en-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20988513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
688-99-3 | |
Record name | 5-Hexen-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=688-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hexen-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000688993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hex-5-en-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20988513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | hex-5-en-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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